N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. It has gained attention in scientific research for its potential as a modulator of chemokine receptors, particularly the P2Y2 receptor []. Chemokine receptors are involved in a variety of physiological processes, including inflammation, immune responses, and cell migration. Therefore, modulators of these receptors are of interest for studying these processes and potentially developing novel therapeutic agents for related diseases.
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its intricate structure combining multiple heterocyclic moieties. The compound features a furan ring, a thiazole ring, and a piperazine unit substituted with a pyrimidine group, which contributes to its potential biological activities.
Source and Classification
The compound is cataloged under the Chemical Abstracts Service number 1021227-15-5, with a molecular formula of and a molecular weight of 412.5 g/mol . It falls under the category of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, which are often explored for their pharmacological properties.
The synthesis of N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide typically involves several key steps:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide can be represented using various structural formulas. The compound features:
The compound's structural representation can be derived from its SMILES notation: O=C(Nc1nc(CCC(=O)N2CCN(c3ncccn3)CC2)cs1)c1ccco1
.
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets within cells. Compounds containing piperazine and pyrimidine moieties often exhibit activity against various receptors and enzymes involved in cellular signaling pathways.
Research indicates that similar compounds may act as inhibitors or modulators of certain receptors, potentially influencing processes such as neurotransmission or cell proliferation . Further studies are needed to clarify its specific targets and mechanisms.
The physical properties of N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 412.5 g/mol |
Molecular Formula | |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Flash Point | Not Available |
These properties indicate that while some data is available, additional experimental studies are necessary to determine comprehensive physical characteristics .
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide has potential applications in various scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1